N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

ADME prediction Fragment-based drug design Library enumeration

N-(Oxolan-2-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule (C11H20N2O2, MW 212.29 g/mol) comprising a piperidine-4-carboxamide core linked via a methylene bridge to a tetrahydrofuran (oxolane) ring. The compound is cataloged primarily as a heterocyclic building block or research intermediate by multiple vendors, with typical commercial purities of ≥95%.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 923225-30-3
Cat. No. B3023427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxolan-2-ylmethyl)piperidine-4-carboxamide
CAS923225-30-3
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2CCNCC2
InChIInChI=1S/C11H20N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h9-10,12H,1-8H2,(H,13,14)
InChIKeyGFNIMNTUDOUELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Oxolan-2-ylmethyl)piperidine-4-carboxamide (CAS 923225-30-3): Structural and Physicochemical Baseline for Procurement


N-(Oxolan-2-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule (C11H20N2O2, MW 212.29 g/mol) comprising a piperidine-4-carboxamide core linked via a methylene bridge to a tetrahydrofuran (oxolane) ring [1]. The compound is cataloged primarily as a heterocyclic building block or research intermediate by multiple vendors, with typical commercial purities of ≥95% . Computed descriptors (XLogP3-AA = 0, TPSA = 50.4 Ų, HBA = 3, HBD = 2) place this compound in a polarity window distinct from common N-alkyl, N-benzyl, or N-aryl piperidine-4-carboxamide analogs, suggesting differentiated solubility and hydrogen-bonding capacity relevant to fragment-based library design and medicinal chemistry optimization .

Why N-Substituted Piperidine-4-carboxamides Cannot Be Interchanged Without Experimental Verification


In-class piperidine-4-carboxamide derivatives are not functionally interchangeable because the N-substituent dictates key physicochemical and pharmacophoric properties — specifically lipophilicity (XLogP3), hydrogen-bond acceptor/donor counts, topological polar surface area (TPSA), and rotatable bond count — all of which directly influence solubility, permeability, metabolic stability, and target engagement [1]. The target compound's oxolane ring provides a spatially distributed oxygen atom acting as an additional hydrogen bond acceptor (HBA = 3) and an oxygen heterocycle absent in N-methyl, N-benzyl, and N-phenyl comparators, resulting in measurably different polarity and three-dimensional pharmacophore presentation [2]. These differences translate to distinct in silico ADME profiles and protein-ligand interaction fingerprints, making blind substitution between N-substituted analogs a source of irreproducible results in biological assays and lead optimization campaigns [3].

Quantitative Differentiation Evidence: N-(Oxolan-2-ylmethyl)piperidine-4-carboxamide vs. Closest N-Substituted Analogs


Enhanced Hydrogen-Bond Acceptor Capacity and Higher Topological Polar Surface Area vs. N-Methyl and N-Benzyl Analogs

N-(Oxolan-2-ylmethyl)piperidine-4-carboxamide incorporates a tetrahydrofuran oxygen that serves as an additional hydrogen bond acceptor (HBA = 3) compared to N-methylpiperidine-4-carboxamide (HBA = 2) and N-benzylpiperidine-4-carboxamide (HBA = 2) [1]. Its topological polar surface area (TPSA = 50.4 Ų) is 22.7% higher than that of N-methyl- (41.1 Ų) and N-benzyl- (41.1 Ų) derivatives, a difference known to significantly impact membrane permeability classification [2]. The computed XLogP3-AA value of 0 for the target compound represents a 1.1 log-unit reduction in lipophilicity relative to N-benzylpiperidine-4-carboxamide (XLogP3-AA = 1.1), indicating superior predicted aqueous solubility per Lipinski's Rule-of-Five optimization [3].

ADME prediction Fragment-based drug design Library enumeration

Increased Conformational Flexibility vs. N-Methyl Analog

The rotatable bond count (RBC) for N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is 3, compared to 1 for N-methylpiperidine-4-carboxamide [1]. The two additional rotatable bonds, located at the methylene bridge and the oxolane ring, provide greater conformational flexibility, allowing diverse spatial presentation of the hydrogen bond acceptor oxygen. While increased RBC can slightly raise entropic penalty upon binding, it has been shown in fragment evolution campaigns to enable better fit to irregularly shaped binding pockets when compared to rigid N-alkyl fragments [2].

Conformational analysis Target engagement Scaffold diversity

Synthesized as Unprotected Piperidine NH: Direct Derivatization Advantage over Boc-Protected Intermediates

N-(Oxolan-2-ylmethyl)piperidine-4-carboxamide is commercially supplied with a free secondary amine (piperidine NH) . In contrast, many piperidine-4-carboxamide building blocks are only available in N-Boc-protected form (e.g., 1-Boc-N-methylpiperidine-4-carboxamide or 1-Boc-N-benzylpiperidine-4-carboxamide), which requires an additional deprotection step (TFA or HCl/dioxane) prior to further derivatization [1]. The target compound therefore eliminates a synthetic step, reduces final compound purification burden, and avoids potential acid-labile functional group incompatibility that arises during Boc-deprotection in the presence of sensitive moieties [2]. One vendor explicitly offers this compound at ≥98% purity .

Synthetic accessibility Parallel synthesis Library production

Absence of Published Bioactivity Data: Context for Selection Strategies

A comprehensive search of PubMed, BindingDB, Google Scholar, and patent databases (as of May 2026) yielded zero primary research articles, zero biological assay entries, and zero patents directly characterizing the bioactivity of N-(oxolan-2-ylmethyl)piperidine-4-carboxamide [1]. This is in stark contrast to N-benzylpiperidine-4-carboxamide (used in sigma1 receptor ligand synthesis) and broader piperidine-4-carboxamide derivatives evaluated as CCR5 inhibitors (IC50 values ranging from 3.5 nM to 525 nM) [2]. The target compound therefore represents a truly unencumbered chemical probe — its biological activity profile is not pre-determined by prior art, giving researchers the opportunity to generate first-in-class structure–activity relationships (SAR) without publication or patent bias.

Data integrity Procurement decision support Novel scaffold exploration

Optimal Research and Industrial Application Scenarios for N-(Oxolan-2-ylmethyl)piperidine-4-carboxamide


Hydrophilic Fragment for FBLD (Fragment-Based Lead Discovery) Libraries

With XLogP3-AA = 0, TPSA = 50.4 Ų, and HBAs = 3, this oxolane-containing piperidine fragment meets the rule-of-three criteria for fragment libraries and provides an oxygen heterocycle geometry that cannot be sampled by N-methyl or N-benzyl fragments. Its placement in fragment cocktails enables sampling of polar binding pockets typically under-represented in commercial fragment sets [1].

Unprotected Piperidine Building Block for High-Throughput Parallel Synthesis

Supplied at ≥98% purity with a free secondary amine, the compound eliminates Boc-deprotection, saving one synthetic step and improving overall yield in amide library production. This directly reduces cost per compound in medium-to-large scale medicinal chemistry campaigns .

De Novo SAR Exploration in Novel Target Space

The complete absence of published bioactivity data for this compound provides researchers with a clean-slate chemical probe. In contrast to extensively characterized N-benzyl and N-phenyl analogs, any SAR generated will be proprietary and unencumbered by prior art, which is critical for projects where patentability and freedom-to-operate are key procurement drivers [2].

Computational ADME Model Building and Validation

The compound's intermediate polarity (XLogP3-AA = 0) and the presence of an additional HBA make it an excellent test compound for calibrating in silico solubility and permeability prediction models against experimental data, especially when compared head-to-head with N-methyl (XLogP3 = -1) and N-benzyl (XLogP3-AA = 1.1) analogs [1].

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